4-Hydroxyglibenclamide
Overview
Description
4-Hydroxyglibenclamide is a metabolite of glibenclamide, a second-generation sulfonylurea used primarily as an antidiabetic medication. This compound retains the hypoglycemic properties of its parent compound and plays a significant role in the pharmacokinetics and pharmacodynamics of glibenclamide .
Mechanism of Action
Target of Action
4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells .
Mode of Action
The compound works by binding to and inhibiting the ATP-sensitive potassium channels (K ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . This inhibition causes cell membrane depolarization, opening voltage-dependent calcium channels .
Biochemical Pathways
The inhibition of the ATP-sensitive K+ channels leads to depolarization of the cells and insulin secretion . The same mechanism also influences the extrapancreatic action of the drug at the liver, skeletal muscle, heart muscle, and smooth muscle sites .
Pharmacokinetics
The pharmacokinetics of this compound and its parent compound, glibenclamide, have been studied. Glibenclamide has a terminal elimination half-life of 15 hours, and its main metabolites, including this compound, have a hypoglycemic effect . The metabolites are primarily eliminated by the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the ATP-sensitive K+ channels, which leads to depolarization of the cells and insulin secretion . This results in improved glucose control by acting both on insulin secretion and on insulin action .
Action Environment
Factors such as climate, level of pollution, and socio-economic conditions can potentially influence the compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxyglibenclamide is synthesized through the hydroxylation of glibenclamideThe reaction conditions often include controlled temperature and pH to ensure the selective formation of the hydroxy derivative .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxyglibenclamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting it to its parent compound, glibenclamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Regeneration of glibenclamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxyglibenclamide has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry for the study of sulfonylurea derivatives.
Biology: Investigated for its role in cellular metabolism and insulin secretion.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects in diabetes management.
Industry: Utilized in the development of new antidiabetic drugs and formulations.
Comparison with Similar Compounds
Glibenclamide: The parent compound with similar hypoglycemic effects.
3-Cis-Hydroxyglibenclamide: Another metabolite of glibenclamide with comparable properties.
Other Sulfonylureas: Such as glipizide and glimepiride, which also act on the ATP-sensitive potassium channels.
Uniqueness: 4-Hydroxyglibenclamide is unique due to its specific hydroxylation, which alters its pharmacokinetic profile and potentially its pharmacodynamic effects. This modification can influence its potency, duration of action, and side effect profile compared to its parent compound and other sulfonylureas .
Properties
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23155-04-6, 23155-00-2 | |
Record name | 4′-Hydroxyglibenclamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-4-Hydroxyglyburide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-trans-Hydroxyglibenclamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 4-Hydroxyglibenclamide in relation to Glibenclamide metabolism?
A1: this compound is a major metabolite of the oral antidiabetic drug Glibenclamide. The research paper investigates whether the formation of this metabolite is influenced by genetic variations in drug metabolism pathways. The study found that approximately 27% of an administered dose of Glibenclamide is excreted in urine as this compound. [] This suggests that this compound represents a significant pathway for Glibenclamide elimination from the body.
Q2: Does the study indicate if the formation of this compound is affected by debrisoquine or mephenytoin metabolism phenotypes?
A2: No, the study found no significant differences in the urinary excretion of this compound between individuals classified as poor or extensive metabolizers of debrisoquine or mephenytoin. [] This suggests that the specific enzymes responsible for metabolizing debrisoquine and mephenytoin are not primarily involved in the formation of this compound from Glibenclamide.
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